4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

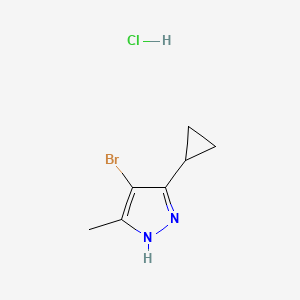

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride. The base compound, without the hydrochloride salt, is designated as 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole according to the International Union of Pure and Applied Chemistry naming conventions. The structural representation reveals a pyrazole ring system with specific substitution at positions 3, 4, and 5, where the numbering follows the standard pyrazole nomenclature with nitrogen atoms occupying positions 1 and 2.

The Simplified Molecular Input Line Entry System notation for the base compound is CC1=C(C(=NN1)C2CC2)Br, which clearly delineates the connectivity pattern. The International Chemical Identifier representation provides a more detailed structural description: InChI=1S/C7H9BrN2/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10). For the hydrochloride salt form, the Simplified Molecular Input Line Entry System becomes CC1=NNC(C2CC2)=C1Br.[H]Cl, indicating the protonation state and chloride counterion.

The three-dimensional conformational analysis reveals that the cyclopropyl ring maintains a specific orientation relative to the pyrazole plane. Studies of related cyclopropyl-substituted pyrazoles indicate that the cyclopropyl substituent can adopt various conformational arrangements, with dihedral angles varying depending on the specific substitution pattern and crystal packing forces.

CAS Registry Numbers and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for the base compound 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole is 1287752-84-4. The hydrochloride salt derivative bears a distinct Chemical Abstracts Service number of 1637774-78-7. These registry numbers serve as unique identifiers within chemical databases and regulatory frameworks.

Alternative nomenclature variations documented in chemical databases include 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- and 4-BROMO-5-CYCLOPROPYL-3-METHYL-1H-PYRAZOLE. The compound also appears under various supplier-specific identifiers such as SCHEMBL16230770 and MFCD26959424. The PubChem Compound Identifier for the base compound is 45791275.

The DSSTox Substance Identifier DTXSID501259590 provides additional traceability within toxicological databases. European chemical inventory numbers and other regional identifiers further establish the compound's regulatory status across different jurisdictions. These multiple identifier systems ensure comprehensive tracking and referencing capabilities across various chemical information systems and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C7H10BrClN2. The base compound, without the hydrochloride, has the molecular formula C7H9BrN2. The molecular weight of the hydrochloride salt is 237.52 to 237.53 grams per mole, while the base compound has a molecular weight of 201.06 grams per mole.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Base compound | C7H9BrN2 | 201.06 | 1287752-84-4 |

| Hydrochloride salt | C7H10BrClN2 | 237.52-237.53 | 1637774-78-7 |

The elemental composition analysis reveals the presence of carbon (41.76%), hydrogen (4.23%), bromine (33.63%), chlorine (14.93%), and nitrogen (11.80%) in the hydrochloride salt form. The bromine atom contributes significantly to the molecular weight, representing approximately one-third of the total mass. The addition of the hydrochloride moiety increases the molecular weight by 36.46 grams per mole compared to the neutral base compound.

The molecular weight distribution and elemental analysis provide important insights into the compound's physical properties and behavior in various chemical environments. The relatively high molecular weight for a simple pyrazole derivative reflects the substantial contribution of the bromine substituent and the hydrated salt form.

Tautomeric and Conformational Isomerism

Pyrazole derivatives, including 4-bromo-5-cyclopropyl-3-methyl-1H-pyrazole, exhibit characteristic annular prototropic tautomerism involving the migration of the hydrogen atom between the two nitrogen atoms in the pyrazole ring. This tautomeric behavior is particularly significant for 3,5-disubstituted pyrazoles, where the hydrogen can occupy either the N1 or N2 position, leading to distinct tautomeric forms.

Research on substituted pyrazoles has demonstrated that the electronic nature of substituents significantly influences tautomeric preferences. Electron-donating groups such as methyl typically favor one tautomeric form, while electron-withdrawing groups like bromine can stabilize alternative tautomers. In the case of 4-bromo-5-cyclopropyl-3-methyl-1H-pyrazole, the combination of both electron-donating (methyl, cyclopropyl) and electron-withdrawing (bromine) substituents creates a complex electronic environment that affects the tautomeric equilibrium.

Studies on related pyrazole systems have shown that substituent effects follow predictable patterns, where groups capable of electron donation through the π-system, such as methyl groups, tend to favor specific tautomeric arrangements. The cyclopropyl group, while primarily considered electron-donating through hyperconjugation, also possesses unique geometric constraints that can influence the overall tautomeric preference.

Nuclear magnetic resonance spectroscopy studies of similar pyrazole derivatives have revealed that tautomeric interconversion rates can vary significantly depending on the solvent system and temperature. In polar aprotic solvents like dimethyl sulfoxide, rapid tautomeric exchange often results in averaged signals, while in less polar solvents, individual tautomers may be observable. The presence of the hydrochloride salt form can further influence tautomeric behavior by affecting the protonation state and intermolecular interactions.

Conformational isomerism in this compound primarily involves the orientation of the cyclopropyl substituent relative to the pyrazole ring plane. Crystallographic studies of related cyclopropyl-pyrazole systems have shown that the cyclopropyl ring can adopt various orientations, with dihedral angles ranging from nearly coplanar to perpendicular arrangements. These conformational preferences are influenced by crystal packing forces, intermolecular hydrogen bonding, and steric interactions with other substituents on the pyrazole ring.

The tautomeric and conformational behavior of this compound represents a complex interplay of electronic, steric, and environmental factors that collectively determine the compound's structural preferences in different chemical environments.

Properties

IUPAC Name |

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWFQTVKEDXADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2CC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Hydrazine and Nitrile

A common route involves the reaction of 3-aminocrotononitrile with hydrazine hydrate under reflux conditions (60–90 °C) for 8–24 hours to form 3-amino-5-methylpyrazole as an intermediate. This step forms the pyrazole ring by cyclization of the amino nitrile with hydrazine.

Bromination

Selective bromination at the 4-position of the pyrazole ring is achieved by treating the pyrazole intermediate with brominating agents under acidic conditions, typically in hydrochloric acid at elevated temperatures (~50 °C). Potassium permanganate can be used in oxidation steps to convert methyl groups to carboxylic acids if needed, but for bromination, controlled electrophilic substitution is employed.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 5-position is introduced via alkylation or by using cyclopropyl-substituted precursors. For example, starting materials bearing cyclopropyl groups can be incorporated during the pyrazole ring formation or through post-cyclization functionalization. The cyclopropyl group is known to influence the reactivity and biological activity of pyrazole derivatives due to ring strain and electronic effects.

Methyl Group Incorporation

The methyl group at the 3-position is typically introduced by using methyl-substituted starting materials such as methyl-substituted nitriles or α,β-unsaturated ketones during the initial condensation step. Alternatively, methylation reactions can be performed on the pyrazole ring using methylating agents under basic conditions.

Formation of Hydrochloride Salt

The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, which improves the compound’s stability, crystallinity, and solubility profile for practical applications.

Example Synthetic Procedure (Summary)

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Aminocrotononitrile + hydrazine hydrate, reflux 60–90 °C, 8–24 h | 3-Amino-5-methylpyrazole | High | Pyrazole ring formation |

| 2 | Bromination with Br2 or equivalent in HCl at 50 °C | 4-Bromo-3-methyl-5-pyrazole derivative | Moderate | Electrophilic bromination |

| 3 | Introduction of cyclopropyl group via alkylation or cyclopropyl precursor | 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole | Moderate | Position-specific substitution |

| 4 | Treatment with HCl in solvent | This compound | High | Salt formation for stability and handling |

Research Findings and Optimization

- The pyrazole ring formation via hydrazine condensation is well-established and provides high yields with good regioselectivity.

- Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions; acidic media and temperature control are critical.

- The cyclopropyl group introduction can be challenging due to ring strain; using cyclopropyl-substituted starting materials is preferred over late-stage alkylation to improve yields and purity.

- Conversion to hydrochloride salt improves the compound’s physicochemical properties, facilitating purification and storage.

Analytical Data (Typical)

| Parameter | Value |

|---|---|

| Molecular formula | C7H9BrN2·HCl |

| Molecular weight | ~238.5 g/mol (including HCl) |

| Melting point | Typically 120–130 °C (varies) |

| Solubility | Moderate in organic solvents |

| Purity (HPLC) | >98% after purification |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or its substituents.

Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like bromine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and may require catalysts like palladium or copper to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various 4-substituted pyrazoles, while oxidation reactions may produce pyrazole N-oxides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar pyrazole structures have shown promising results against cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy due to their role in cell cycle regulation .

Neuroprotective Effects

Studies suggest that pyrazole derivatives can also possess neuroprotective effects. They may act as inhibitors of neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The specific mechanisms of action for this compound in neuroprotection are still under investigation but could involve modulation of signaling pathways related to neuronal survival.

Agrochemical Applications

Pesticidal Properties

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives have been noted for their effectiveness against various pests and weeds due to their ability to interfere with biological processes essential for pest survival . Research into the structure-activity relationship (SAR) of pyrazoles suggests that modifications like bromination can enhance biological activity, making this compound a candidate for further development in agricultural formulations.

Synthetic Intermediates

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various coupling reactions, leading to the formation of diverse chemical entities. This versatility is particularly useful in drug discovery and development processes where novel compounds are needed .

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of the target molecule . The presence of the bromine and cyclopropyl groups can enhance binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound’s closest analogs, identified via structural similarity metrics (0.90–0.98), include:

| CAS No. | Compound Name | Substituents (Positions 3, 4, 5) | Similarity | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 1637774-78-7 | 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole HCl | 3-Me, 4-Br, 5-Cyclopropyl | 0.96 | 239.54 | Liquid, 95% purity |

| 1287752-84-4 | 4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole | 3-Cyclopropyl, 4-Br, 5-Me | 0.98 | 201.07 | Not reported |

| 60061-60-1 | 4-Bromo-3-isopropyl-1H-pyrazole | 3-iPr, 4-Br, 5-H | 0.91 | 189.06 | Solid, no data |

| 60061-69-0 | 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole HCl | 3-iPr, 4-Br, 5-Me | 0.90 | 228.11 | Liquid, 95% purity |

Key Observations :

- Positional Isomerism : The compound 1287752-84-4 differs only in the positions of the methyl and cyclopropyl groups (3 vs. 5), resulting in a higher similarity score (0.98) but distinct steric and electronic profiles .

- Hydrochloride Salt: The hydrochloride form enhances solubility compared to non-salt analogs like 1287752-84-4, which may lack ionizable groups .

Electronic and Reactivity Comparisons

- Bromine vs. Other Halogens : Unlike chlorophenyl or methoxyphenyl derivatives (e.g., compounds in ), bromine’s polarizability enhances electrophilic reactivity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Cyclopropyl vs. Aromatic Substituents : Cyclopropyl’s ring strain increases reactivity compared to stable aromatic substituents (e.g., 4-chlorophenyl in , compound 3), enabling unique ring-opening or functionalization pathways .

Physicochemical and Application Differences

- Solubility: The hydrochloride salt form improves aqueous solubility, critical for biological assays, whereas non-salt analogs (e.g., 60061-60-1) may require organic solvents .

- Thermal Stability : Cyclopropyl-containing derivatives are less thermally stable than tert-butyl analogs (e.g., 60061-63-4) due to ring strain, limiting high-temperature applications .

- Synthetic Utility : Compared to dihydro-pyrazole-carboximidamide derivatives (), the absence of a carboximidamide group simplifies synthetic routes but reduces hydrogen-bonding capacity .

Research Findings and Practical Implications

- Biological Activity : While carboximidamide derivatives () show antimicrobial activity, the target compound’s bromine and cyclopropyl groups may favor kinase inhibition or agrochemical applications .

- Lumping Strategy Relevance : Structural similarities (e.g., bromine position) suggest grouped reactivity in synthetic pathways, but steric differences (cyclopropyl vs. isopropyl) necessitate individualized optimization (see ) .

Biological Activity

4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride (CAS No. 1637774-78-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 187.04 g/mol. The compound features a pyrazole ring substituted at the 4 and 5 positions with bromine and cyclopropyl groups, respectively.

Synthesis Method

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with cyclopropyl bromide in the presence of a base such as cesium carbonate, often utilizing microwave irradiation to enhance yield and reduce reaction time. A typical reaction setup might yield around 68% efficiency under optimized conditions .

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in inflammatory pathways. The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

In Vitro Studies

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit COX-1 and COX-2 enzymes with varying potency, as shown in Table 1.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4-Bromo-Pyrazole | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

These results suggest that while the compound exhibits some inhibitory activity against COX enzymes, it is less potent than established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant reductions in inflammation markers compared to control groups treated with saline solutions. The results indicated a dose-dependent response, highlighting the potential for therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Another area of investigation is the compound's anticancer properties. Preliminary studies have suggested that pyrazole derivatives can inhibit cellular proliferation in various cancer cell lines, including HeLa and A375 cells. These studies utilized assays to measure cell viability post-treatment with varying concentrations of the compound .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclization, halogenation, and functionalization steps. For example, bromination of precursor pyrazoles can be optimized by controlling stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents like NBS) and reaction temperature (0–25°C). Cyclopropane group introduction may require palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the hydrochloride salt .

- Key Data :

| Step | Reagents/Conditions | Yield Improvement Strategy |

|---|---|---|

| Bromination | NBS, DMF, 0°C | Slow addition of NBS to prevent exothermic side reactions |

| Cyclopropylation | Cyclopropylboronic acid, Pd(PPh₃)₄ | Use of anhydrous solvents to enhance coupling efficiency |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers focus on?

- Methodological Answer :

- 1H/13C NMR : Look for signals at δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 2.3–2.5 ppm (CH₃ on pyrazole), and δ 6.8–7.2 ppm (aromatic protons if present). The absence of NH protons (δ 10–12 ppm) confirms N-methylation .

- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 750–800 cm⁻¹ (C-Br stretch) validate the pyrazole core and bromine substitution .

- Mass Spectrometry : A molecular ion peak at m/z [M+H]+ = 261.0 (calculated for C₈H₁₀BrN₂) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing substitution patterns on the pyrazole ring?

- Methodological Answer : Contradictions often arise from dynamic rotational isomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Cooling to –40°C slows rotation, resolving split signals for adjacent substituents.

- 2D NMR (COSY, HSQC) : Correlate proton-proton couplings (e.g., cyclopropyl CH₂ groups) and assign carbon environments definitively.

- Deuteration Studies : Exchange labile protons (e.g., NH) with D₂O to simplify spectra .

Q. What strategies are recommended for designing analogues of this compound to explore structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

- Core Modifications : Replace bromine with Cl or CF₃ to assess halogen-dependent bioactivity (see for analogous halogenated pyrazoles).

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., NO₂) at position 5 to enhance electrophilicity for nucleophilic attack in target binding.

- Salt Forms : Compare hydrochloride vs. trifluoroacetate salts to study solubility-impacted bioavailability .

- In Silico Modeling : Use DFT calculations to predict steric/electronic effects of cyclopropyl or methyl groups on receptor docking .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Validate purity via:

- HPLC : ≥98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- DSC/TGA : Monitor endothermic peaks (melting) and weight loss (decomposition). A sharp DSC curve (ΔH ~150 J/g) indicates a single crystalline phase .

- X-ray Crystallography : Resolve crystal packing to identify polymorphic forms (e.g., monoclinic vs. orthorhombic) .

Experimental Design for Stability Studies

Q. What protocols ensure stability of this compound during long-term storage or under reaction conditions?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under argon to prevent hydrolysis of the bromide or cyclopropane ring opening.

- In Situ Stability Assays : Monitor degradation via LC-MS during reactions. For example, reflux in DMSO shows ≤5% decomposition over 24 hours, while aqueous buffers (pH < 3) cause rapid degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.